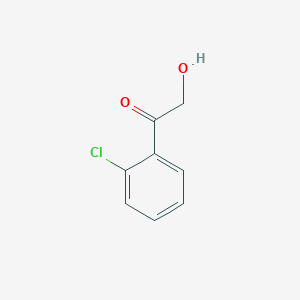

2'-Chloro-2-hydroxyacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)-2-hydroxyethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,10H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGXCDVXXRSHEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Topic: Fries Rearrangement for 2'-Chloro-2-hydroxyacetophenone Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Fries rearrangement is a robust and versatile organic reaction that converts phenolic esters into hydroxy aryl ketones, which are crucial intermediates in the pharmaceutical and fine chemical industries.[1][2][3] This technical guide provides a comprehensive overview of the Fries rearrangement, with a specific focus on its application for the synthesis of chloro-substituted hydroxyacetophenones from 2-chlorophenyl acetate. We will delve into the reaction mechanism, the critical factors governing regioselectivity, detailed experimental protocols for both the catalyst-mediated and photochemical pathways, and a comparative analysis of reaction conditions. This document is intended to serve as an expert resource for scientists aiming to understand, optimize, and safely execute this valuable synthetic transformation.

Introduction: The Significance of Hydroxyaryl Ketones

Hydroxyaryl ketones are a cornerstone of synthetic organic chemistry, serving as pivotal building blocks for a wide array of pharmaceuticals, agrochemicals, and other high-value compounds.[2][3] Among these, chloro-substituted acetophenones are particularly valuable precursors. The synthesis of these molecules, however, can be challenging via traditional Friedel-Crafts acylation of substituted phenols. The Fries rearrangement offers an elegant and powerful alternative, proceeding through the intramolecular rearrangement of a stable phenolic ester to yield the desired ortho- and para-hydroxyaryl ketones.[1][4][5]

This guide focuses on the synthesis of 2-hydroxyacetophenone derivatives bearing a chlorine substituent, starting from 2-chlorophenyl acetate. We will explore the nuances of controlling the reaction to selectively favor the desired ortho-isomer, a common challenge in aromatic chemistry.

The Fries Rearrangement: A Mechanistic Deep Dive

The Fries rearrangement is the transformation of an aryl ester into a hydroxy aryl ketone, typically facilitated by a Lewis acid or Brønsted acid catalyst.[1] The reaction is ortho, para-selective, and the choice between these isomers can be controlled by carefully selected reaction conditions.[1]

The Role of the Catalyst and Acylium Ion Formation

The reaction is initiated by the coordination of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester.[1] This site is more electron-rich and thus a better Lewis base than the phenolic oxygen. This complexation polarizes the ester bond, facilitating the generation of a highly electrophilic acylium carbocation.[1][6] This intermediate is the key species that performs the subsequent electrophilic aromatic substitution on the activated phenol ring. While the mechanism is complex and has been debated, evidence supports both intermolecular and intramolecular pathways.[3]

The general mechanism can be visualized as follows:

Caption: Simplified mechanism of the Photo-Fries rearrangement.

Experimental Guide: Synthesis from 2-Chlorophenyl Acetate

This section provides a detailed, two-step protocol for the synthesis of the target hydroxyacetophenone, starting with the preparation of the necessary ester substrate.

Workflow Overview

Sources

An In-Depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 2'-Chloro-2-hydroxyacetophenone

This guide provides a comprehensive overview of the Friedel-Crafts acylation, a cornerstone of organic synthesis, with a specific focus on its application for the preparation of 2'-Chloro-2-hydroxyacetophenone. This hydroxyarylketone is a valuable building block in the synthesis of various pharmaceutical and bioactive molecules. This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents relevant data in a clear, structured format.

Foundational Principles: The Friedel-Crafts Acylation and the Fries Rearrangement

The Friedel-Crafts acylation is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of an acyl group onto an aromatic ring.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and proceeds via the formation of a highly reactive acylium ion intermediate.[2][3] The resulting aryl ketones are versatile intermediates in organic synthesis.

However, the direct Friedel-Crafts acylation of phenols presents a challenge. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic attack.[4] Furthermore, phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-acylation) or on the phenolic oxygen (O-acylation) to form an ester.[4][5]

To circumvent these issues and achieve the desired C-acylation, the reaction is often carried out in a manner that favors the Fries rearrangement .[6] This reaction involves the conversion of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid.[6][7] The reaction proceeds through an initial O-acylation of the phenol, followed by an intramolecular rearrangement of the acyl group to the ortho and para positions of the aromatic ring.[8] The regioselectivity of the Fries rearrangement is influenced by reaction conditions such as temperature and solvent.[7] Generally, lower temperatures favor the formation of the para isomer, while higher temperatures favor the ortho isomer.[8]

In the synthesis of 2'-Chloro-2-hydroxyacetophenone from 2-chlorophenol, the chlorine atom, being an ortho-, para- directing group, influences the position of the incoming acyl group. The interplay between the directing effects of the hydroxyl and chloro substituents, along with the conditions of the Fries rearrangement, will determine the final product distribution.

The Synthetic Pathway: From 2-Chlorophenol to 2'-Chloro-2-hydroxyacetophenone

The synthesis of 2'-Chloro-2-hydroxyacetophenone via Friedel-Crafts acylation of 2-chlorophenol is effectively a one-pot reaction that leverages the Fries rearrangement. The overall transformation is depicted below:

Caption: Synthetic pathway for 2'-Chloro-2-hydroxyacetophenone.

Experimental Protocol: A Step-by-Step Guide

This protocol details a representative procedure for the synthesis of 2'-Chloro-2-hydroxyacetophenone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chlorophenol | 128.56 | 10.0 g | 0.078 |

| Aluminum Chloride (anhydrous) | 133.34 | 23.4 g | 0.175 |

| Acetyl Chloride | 78.50 | 6.7 g (6.1 mL) | 0.085 |

| Dichloromethane (anhydrous) | 84.93 | 100 mL | - |

| Hydrochloric Acid (concentrated) | 36.46 | 30 mL | - |

| Ice | - | 100 g | - |

| Saturated Sodium Bicarbonate | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (23.4 g, 0.175 mol) and anhydrous dichloromethane (50 mL).

-

Cooling: Cool the stirred suspension to 0°C in an ice-water bath.

-

Addition of Acetyl Chloride: Add acetyl chloride (6.1 mL, 0.085 mol) dropwise to the suspension over 15 minutes, maintaining the temperature at 0°C.

-

Addition of 2-Chlorophenol: In a separate beaker, dissolve 2-chlorophenol (10.0 g, 0.078 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Then, heat the mixture to reflux (approximately 40°C) and maintain for 3 hours.

-

Work-up: Cool the reaction mixture back to 0°C in an ice-water bath. Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (30 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine (saturated NaCl solution).

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent.

Mechanistic Insights: The Role of the Lewis Acid

The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion.[3] In the context of the Fries rearrangement, the Lewis acid plays a dual role.

Caption: Mechanistic overview of the Fries rearrangement.

Initially, the Lewis acid coordinates to the carbonyl oxygen of the ester, making the acyl group more electrophilic. This is followed by an intramolecular electrophilic attack of the acylium ion on the electron-rich aromatic ring, forming a sigma complex. Subsequent deprotonation re-establishes aromaticity and, after an aqueous workup to decompose the aluminum complexes, yields the final hydroxyaryl ketone product.[9]

Characterization of 2'-Chloro-2-hydroxyacetophenone

The structure of the synthesized 2'-Chloro-2-hydroxyacetophenone can be confirmed using various spectroscopic techniques.

Expected Spectroscopic Data:

| Technique | Key Features |

| ¹H NMR | Aromatic protons (multiplets), a singlet for the acetyl methyl group, and a downfield singlet for the phenolic hydroxyl proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with characteristic shifts due to the chloro and hydroxyl substituents), and the acetyl methyl carbon. |

| IR Spectroscopy | A broad absorption band for the hydroxyl group (O-H stretch), a strong absorption for the carbonyl group (C=O stretch), and bands corresponding to C-Cl and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₈H₇ClO₂, MW: 170.59 g/mol ), along with characteristic fragmentation patterns. |

Safety Considerations and Best Practices

-

Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture.[3] All glassware must be thoroughly dried, and anhydrous reagents and solvents should be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Handling: Aluminum chloride is a corrosive and water-reactive solid that releases HCl gas upon contact with moisture. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Acetyl chloride is also corrosive and lachrymatory.

-

Work-up: The quenching of the reaction mixture with ice and acid is highly exothermic and should be performed cautiously and slowly in a well-ventilated fume hood.

Conclusion

The Friedel-Crafts acylation, when coupled with the Fries rearrangement, provides an effective synthetic route to 2'-Chloro-2-hydroxyacetophenone. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and adherence to safety protocols are paramount for a successful synthesis. The versatility of the hydroxyaryl ketone product makes this a valuable transformation for researchers and professionals in the field of drug discovery and development.

References

-

The Fries rearrangement of ortho-halogenophenyl acetates - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

-

Friedel–Crafts reaction - Wikipedia. Available at: [Link]

-

Fries rearrangement - Wikipedia. Available at: [Link]

-

Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows. Available at: [Link]

-

Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. Available at: [Link]

-

Reaction Mechanism of Fries Rearrangement - Physics Wallah. Available at: [Link]

- US3985783A - Process for ring acylation of phenols - Google Patents.

-

Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

-

2'-hydroxyacetophenone, 118-93-4 - The Good Scents Company. Available at: [Link]

-

How can i perform Friedel crafts acylation with phenol? - ResearchGate. Available at: [Link]

-

What is the Fries Rearrangement Reaction? - BYJU'S. Available at: [Link]

-

Procedure for Friedel-Crafts Acylation of Phenol : r/chemistry - Reddit. Available at: [Link]

-

Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes - PMC - NIH. Available at: [Link]

-

2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem. Available at: [Link]

-

Acetophenone, 2-chloro- - the NIST WebBook. Available at: [Link]

-

Ch24 - Acylation of phenols - University of Calgary. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]

- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2'-Chloro-2-hydroxyacetophenone: Properties, Synthesis, and Applications

A Note on Data Availability: This technical guide addresses the properties, synthesis, and applications of 2'-Chloro-2-hydroxyacetophenone (CAS Number: 133662-20-1). It is important to note that detailed experimental data, including comprehensive spectroscopic analyses for this specific compound, are not widely available in the public domain. Therefore, to provide a thorough and practical resource for researchers, scientists, and drug development professionals, this guide will leverage data from closely related structural analogs, such as isomers and the parent compound, 2'-Hydroxyacetophenone. This comparative approach will offer valuable insights into the expected chemical behavior and characteristics of the title compound, with all instances of analogous data being clearly indicated.

Introduction: The Versatile Chloro-hydroxyacetophenone Scaffold

2'-Chloro-2-hydroxyacetophenone, with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol , is a substituted aromatic ketone.[1] This class of compounds, characterized by a phenyl ring bearing a hydroxyl group, a chlorine atom, and an acetyl group, represents a valuable scaffold in organic and medicinal chemistry. The interplay of these functional groups imparts a unique reactivity profile, making them versatile intermediates in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.

The 2'-hydroxyacetophenone framework is a known precursor for the synthesis of privileged structures in medicinal chemistry, such as chalcones and aurones.[2] The introduction of a chlorine atom onto this framework can significantly influence the molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. These modifications are often strategic in drug design to enhance potency, selectivity, and pharmacokinetic profiles.

Physicochemical and Spectroscopic Properties

While specific experimental data for 2'-Chloro-2-hydroxyacetophenone is limited, the following table summarizes its known attributes and provides data for the closely related and well-characterized compound, 5'-Chloro-2'-hydroxyacetophenone, and the parent compound, 2'-Hydroxyacetophenone, for comparative purposes.

| Property | 2'-Chloro-2-hydroxyacetophenone (CAS 133662-20-1) | 5'-Chloro-2'-hydroxyacetophenone (CAS 1450-74-4) | 2'-Hydroxyacetophenone (CAS 118-93-4) |

| Molecular Formula | C₈H₇ClO₂[1] | C₈H₇ClO₂[3] | C₈H₈O₂ |

| Molecular Weight | 170.59 g/mol [1] | 170.59 g/mol [3] | 136.15 g/mol |

| Appearance | Information not available | Solid[3] | Liquid |

| Melting Point | Information not available | 54-56 °C[3] | 3-6 °C |

| Boiling Point | Information not available | 126-128 °C at 28 mmHg[3] | 213 °C at 717 mmHg |

| Purity | Typically available for research purposes | ≥99%[3] | ≥99% |

Spectroscopic Characterization (Analogous Compounds)

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of organic compounds. Due to the lack of specific data for 2'-Chloro-2-hydroxyacetophenone, representative spectral data for a positional isomer, 2-chloro-1-(3-hydroxyphenyl)ethanone, and the parent compound, 2'-Hydroxyacetophenone, are presented below.

Infrared (IR) Spectroscopy: The IR spectrum of a chloro-hydroxyacetophenone derivative is expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-chlorine (C-Cl) functional groups. For instance, the IR spectrum of 2-chloro-1-(3-hydroxyphenyl)ethanone shows a broad O-H stretch around 3400 cm⁻¹, a strong C=O stretch at 1789 cm⁻¹, and aromatic C=C stretching at 1694 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide information on the number and chemical environment of the protons. For 2-chloro-1-(3-hydroxyphenyl)ethanone in CDCl₃, the methylene protons (-CH₂Cl) appear as a singlet at approximately 4.7 ppm, the phenolic proton (-OH) as a singlet at 5.671 ppm, and the aromatic protons as multiplets in the range of 7.14-7.51 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. For the parent compound, 2'-Hydroxyacetophenone, the carbonyl carbon is typically observed around 204.6 ppm, while the aromatic carbons appear in the range of 118-162 ppm.[5]

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum of 2'-Hydroxyacetophenone shows a molecular ion peak [M]⁺ at m/z 136.[5] For 2'-Chloro-2-hydroxyacetophenone, the molecular ion peak would be expected at m/z 170, with a characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Synthesis and Purification

The synthesis of chloro-hydroxyacetophenone derivatives can be approached through several established organic chemistry methodologies. A common strategy involves the chlorination of a hydroxyacetophenone precursor or the Fries rearrangement of a chlorinated phenyl acetate.

Representative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a chloro-hydroxyacetophenone derivative.

Caption: General workflow for synthesis and purification.

Experimental Protocol: Synthesis of a Chloro-hydroxyacetophenone (Illustrative Example)

The following protocol is a generalized procedure based on the synthesis of related compounds and should be adapted and optimized for the specific synthesis of 2'-Chloro-2-hydroxyacetophenone.

Objective: To synthesize a chloro-hydroxyacetophenone derivative.

Materials:

-

A suitable starting material (e.g., 2'-hydroxyacetophenone for chlorination, or a chlorophenyl acetate for Fries rearrangement).

-

Chlorinating agent (e.g., sulfuryl chloride) or a Lewis acid catalyst (e.g., aluminum chloride for Fries rearrangement).

-

Anhydrous solvent (e.g., dichloromethane, nitrobenzene).

-

Hydrochloric acid solution.

-

Sodium bicarbonate solution.

-

Anhydrous sodium sulfate or magnesium sulfate.

-

Organic solvent for extraction (e.g., ethyl acetate).

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a drying tube, dissolve the starting material in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the reaction mixture in an ice bath. Slowly add the chlorinating agent or Lewis acid catalyst to the solution.

-

Reaction: Allow the reaction to stir at a controlled temperature (this may range from 0°C to elevated temperatures depending on the specific reaction) and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by carefully adding it to ice-cold water or a dilute acid solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by column chromatography on silica gel, recrystallization from a suitable solvent system, or distillation under reduced pressure, depending on the physical properties of the product.

Reactivity and Applications in Drug Development

The chemical reactivity of 2'-Chloro-2-hydroxyacetophenone is dictated by its three functional groups: the hydroxyl group, the acetyl group, and the chlorine atom.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It is also an ortho-, para-directing group in electrophilic aromatic substitution reactions.

-

Acetyl Group: The carbonyl group of the acetyl moiety is electrophilic and can undergo nucleophilic addition reactions. The alpha-protons are acidic and can be removed by a base to form an enolate, which can then participate in reactions such as aldol condensations.

-

Chlorine Atom: The chlorine atom is a deactivating but ortho-, para-directing group in electrophilic aromatic substitution. It can also be a site for nucleophilic aromatic substitution under certain conditions.

Claisen-Schmidt Condensation: A Gateway to Bioactive Molecules

A key reaction of hydroxyacetophenones is the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones. These chalcones are important intermediates in the synthesis of flavonoids and other heterocyclic compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[6][7] The use of a chloro-substituted hydroxyacetophenone in this reaction allows for the introduction of a chlorine atom into the resulting chalcone scaffold, which can modulate its biological activity.

The following diagram illustrates the Claisen-Schmidt condensation.

Caption: Claisen-Schmidt condensation of 2'-Chloro-2-hydroxyacetophenone.

Role in Medicinal Chemistry

Derivatives of 2-hydroxyacetophenone have been identified as important linkers in the design of potent and selective agonists for nuclear receptors, such as the Liver X Receptor (LXR).[8] These receptors are therapeutic targets for a variety of diseases, including atherosclerosis and other metabolic disorders. The ability to readily modify the hydroxyacetophenone scaffold makes it an attractive starting point for generating libraries of compounds for drug discovery campaigns. The presence of a chlorine atom can enhance binding affinity and improve the pharmacokinetic properties of the final drug candidate.

Safety and Handling

As with all chemicals, 2'-Chloro-2-hydroxyacetophenone should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2'-Chloro-2-hydroxyacetophenone is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While specific experimental data for this compound is not extensively documented, a comprehensive understanding of its properties and reactivity can be inferred from closely related analogs. Its utility as a precursor to bioactive scaffolds like chalcones underscores its importance for researchers and drug development professionals. Further investigation into the synthesis and characterization of this compound would be a valuable contribution to the field.

References

Sources

- 1. 2'-Chloro-2-hydroxyacetophenone | 133662-20-1 | IFA66220 [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. 5′-氯-2′-羟基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Benzonitrile Derivatives (10) [myskinrecipes.com]

- 6. sciensage.info [sciensage.info]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2'-Chloro-2-hydroxyacetophenone: A Predictive and Comparative Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2'-Chloro-2-hydroxyacetophenone. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document establishes a predicted spectroscopic profile grounded in a comparative analysis of two structurally analogous reference compounds: 2'-Hydroxyacetophenone and 2'-Chloroacetophenone. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), we elucidate the anticipated spectral features of the title compound. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a detailed understanding of the structural characterization of substituted acetophenones.

Introduction

2'-Chloro-2-hydroxyacetophenone is a substituted aromatic ketone of interest in organic synthesis and medicinal chemistry. Its structure combines the functionalities of a phenol, a ketone, and a chlorinated aromatic ring, each contributing distinct features to its spectroscopic signature. Accurate structural elucidation is paramount for ensuring purity, verifying synthetic outcomes, and understanding molecular behavior.

This guide takes a foundational, field-proven approach to spectroscopic analysis. Instead of merely presenting data, we will first establish a baseline by examining the empirical data of two closely related, well-characterized molecules. We will then apply the principles of substituent effects to construct a reliable, predicted spectroscopic profile for 2'-Chloro-2-hydroxyacetophenone. This methodology not only provides a practical data set for the target molecule but also serves as a framework for interpreting the spectra of other polysubstituted aromatic systems.

Spectroscopic Analysis of Reference Compounds

To build a predictive model, we first analyze the experimental data from two key precursors: 2'-Hydroxyacetophenone, which provides the foundational spectrum of the hydroxyacetophenone core, and 2'-Chloroacetophenone, which demonstrates the influence of a chlorine atom at the 2'-position.

Reference Compound 1: 2'-Hydroxyacetophenone

This compound provides the characteristic signals for the acetophenone group and the ortho-hydroxyl group, including the strong intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen.

-

¹H NMR: The spectrum is characterized by a highly deshielded phenolic proton due to hydrogen bonding, aromatic protons spanning the typical downfield region, and a singlet for the methyl protons.[1][2]

-

¹³C NMR: The carbonyl carbon is significantly downfield, followed by the aromatic carbons, with the methyl carbon appearing upfield.[2]

Table 1: NMR Data for 2'-Hydroxyacetophenone (in CDCl₃)

| ¹H NMR | ¹³C NMR | ||||

|---|---|---|---|---|---|

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Chemical Shift (δ) ppm | Assignment |

| 12.25 | Singlet | 1H | Phenolic -OH | 204.6 | C=O (Ketone) |

| 7.78 - 7.66 | Multiplet | 1H | Ar-H | 162.4 | Ar-C (C-OH) |

| 7.47 - 7.36 | Multiplet | 1H | Ar-H | 136.4 | Ar-CH |

| 7.01 - 6.79 | Multiplet | 2H | Ar-H | 130.8 | Ar-CH |

| 2.61 | Singlet | 3H | -COCH₃ | 119.7 | Ar-C (C-C=O) |

| 118.9 | Ar-CH | ||||

| 118.3 | Ar-CH | ||||

| 26.5 | -COCH₃ |

Data sourced from PubChem and Benchchem.[1][2]

The IR spectrum clearly indicates the presence of the hydroxyl and carbonyl functional groups. The broadness of the O-H stretch is a classic indicator of strong hydrogen bonding.[1]

Table 2: Characteristic IR Absorption Bands for 2'-Hydroxyacetophenone

| Wavenumber (cm⁻¹) | Intensity/Shape | Assignment |

|---|---|---|

| ~3400 | Broad | O-H stretch (phenolic, H-bonded) |

| 1640 | Strong | C=O stretch (ketone, conjugated & H-bonded) |

| 1500-1600 | Medium-Strong | C=C aromatic ring stretches |

| ~1220 | Strong | C-O stretch (phenol) |

Data sourced from Benchchem.[1]

The mass spectrum shows a clear molecular ion peak. The base peak corresponds to the loss of the methyl group, a common fragmentation pathway for acetophenones.[2]

Table 3: Key Mass Spectrometry Data for 2'-Hydroxyacetophenone

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 136 | 60.2 | [M]⁺ (Molecular Ion) |

| 121 | 100.0 | [M-CH₃]⁺ |

| 93 | 16.5 | [M-CH₃-CO]⁺ or [C₆H₅O]⁺ |

| 65 | 17.8 | [C₅H₅]⁺ |

Data sourced from PubChem.[2]

Reference Compound 2: 2'-Chloroacetophenone

This compound demonstrates the spectroscopic influence of an electron-withdrawing chlorine atom on the aromatic ring in the absence of the hydroxyl group.

-

¹H NMR: The aromatic protons are all in the downfield region, with chemical shifts influenced by the chloro and acetyl groups.[3][4]

-

¹³C NMR: The chlorine atom causes a significant downfield shift for the carbon it is attached to (ipso-carbon).[4]

Table 4: NMR Data for 2'-Chloroacetophenone (in CDCl₃)

| ¹H NMR | ¹³C NMR | ||||

|---|---|---|---|---|---|

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Chemical Shift (δ) ppm | Assignment |

| 7.55 - 7.53 | Multiplet | 1H | Ar-H | 200.4 | C=O (Ketone) |

| 7.42 - 7.28 | Multiplet | 3H | Ar-H | 139.1 | Ar-C (C-C=O) |

| 2.64 | Singlet | 3H | -COCH₃ | 132.0 | Ar-C (C-Cl) |

| 131.3 | Ar-CH | ||||

| 130.6 | Ar-CH | ||||

| 129.4 | Ar-CH | ||||

| 126.9 | Ar-CH | ||||

| 30.7 | -COCH₃ |

Data sourced from ChemicalBook and The Royal Society of Chemistry.[3][4]

The key feature in the mass spectrum is the isotopic pattern of the molecular ion and chlorine-containing fragments due to the presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Table 5: Key Mass Spectrometry Data for 2'-Chloroacetophenone

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 156 | 6.2 | [M+2]⁺ (³⁷Cl isotope) |

| 154 | 18.8 | [M]⁺ (³⁵Cl isotope) |

| 141 | 32.7 | [M-CH₃]⁺ (³⁷Cl isotope) |

| 139 | 100.0 | [M-CH₃]⁺ (³⁵Cl isotope) |

| 111 | 36.2 | [M-CH₃-CO]⁺ or [C₆H₄Cl]⁺ |

| 75 | 22.5 | [C₆H₃]⁺ |

Data sourced from SpectraBase.[5]

Predicted Spectroscopic Profile of 2'-Chloro-2-hydroxyacetophenone

By synthesizing the data from the reference compounds and applying established spectroscopic principles, we can construct a detailed predicted profile for 2'-Chloro-2-hydroxyacetophenone.[6][7] The structure contains three substituents on the benzene ring: -OH (ortho-directing, activating), -Cl (ortho, para-directing, deactivating), and -COCH₃ (meta-directing, deactivating).

Caption: Predicted structure of 2'-Chloro-2-hydroxyacetophenone.

Predicted ¹H NMR Spectrum

The aromatic region will be complex due to the presence of only three adjacent protons. The strong electron-withdrawing nature of the acetyl group and the chlorine atom, combined with the electron-donating hydroxyl group, will dictate the chemical shifts. The phenolic proton is expected to be significantly downfield, similar to 2'-hydroxyacetophenone.

Table 6: Predicted ¹H NMR Data for 2'-Chloro-2-hydroxyacetophenone

| Predicted Shift (δ) ppm | Predicted Multiplicity | Integration | Assignment | Justification |

|---|---|---|---|---|

| >12.0 | Singlet | 1H | Phenolic -OH | Intramolecular H-bonding to carbonyl oxygen, similar to Ref. 1. |

| 7.6 - 7.8 | Doublet of doublets | 1H | H-6' | Ortho to the strongly deshielding acetyl group. |

| 7.2 - 7.4 | Triplet/dd | 1H | H-4' | Influenced by multiple neighbors. |

| 6.9 - 7.1 | Doublet of doublets | 1H | H-3' or H-5' | Aromatic protons adjacent to Cl and OH groups. |

| ~2.6 | Singlet | 3H | -COCH₃ | Typical chemical shift for an acetophenone methyl group. |

Predicted ¹³C NMR Spectrum

The chemical shifts of the aromatic carbons will be determined by the additive effects of all three substituents. The carbons directly attached to the substituents (ipso-carbons) will show the most significant shifts.

Table 7: Predicted ¹³C NMR Data for 2'-Chloro-2-hydroxyacetophenone

| Predicted Shift (δ) ppm | Assignment | Justification |

|---|---|---|

| >200 | C=O | Ketone carbonyl carbon, consistent with acetophenones. |

| 155 - 160 | C-1' (C-OH) | Deshielded by attached oxygen. |

| 135 - 140 | C-Ar (Aromatic CH) | Downfield aromatic CH. |

| ~130 | C-2' (C-Cl) | Deshielded by attached chlorine. |

| 120 - 125 | C-Ar (Aromatic CH) | Aromatic CH carbons. |

| ~120 | C-Ar (C-C=O) | Quaternary carbon, deshielded by acetyl group. |

| 28 - 31 | -COCH₃ | Aliphatic methyl carbon. |

Predicted Infrared (IR) Spectrum

The IR spectrum will exhibit the characteristic absorption bands from all key functional groups. The position of the C=O stretch will be influenced by conjugation, hydrogen bonding, and the electronic effect of the chlorine atom.

Table 8: Predicted Characteristic IR Bands for 2'-Chloro-2-hydroxyacetophenone

| Predicted Wavenumber (cm⁻¹) | Expected Intensity | Assignment |

|---|---|---|

| 3200-3500 | Broad, Strong | O-H stretch (phenolic, H-bonded) |

| 1630-1650 | Strong | C=O stretch (ketone, conjugated & H-bonded) |

| 1550-1600 | Medium-Strong | C=C aromatic ring stretches |

| 1200-1250 | Strong | C-O stretch (phenol) |

| 750-850 | Strong | C-Cl stretch |

Predicted Mass Spectrum (MS)

The mass spectrum will be defined by the molecular weight of 170.59 g/mol . The most critical diagnostic feature will be the M/M+2 isotopic pattern for chlorine. Fragmentation is expected to initiate with the loss of the methyl group, similar to the reference compounds.

Table 9: Predicted Key MS Fragments for 2'-Chloro-2-hydroxyacetophenone

| Predicted m/z | Assignment |

|---|---|

| 172 | [M+2]⁺ (³⁷Cl isotope) |

| 170 | [M]⁺ (³⁵Cl isotope) |

| 157 | [M-CH₃]⁺ (³⁷Cl isotope) |

| 155 | [M-CH₃]⁺ (³⁵Cl isotope) |

| 127 | [M-CH₃-CO]⁺ (³⁵Cl isotope) |

Caption: Predicted primary fragmentation pathway for 2'-Chloro-2-hydroxyacetophenone.

Experimental Methodologies

The acquisition of high-quality spectroscopic data is contingent upon rigorous, well-defined experimental protocols. The following methodologies are standard for the characterization of compounds like 2'-Chloro-2-hydroxyacetophenone.

Workflow for Spectroscopic Characterization

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR):

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate ¹H signals and identify chemical shifts and coupling constants.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, mix a small amount with dry potassium bromide (KBr) and press into a thin pellet. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl).

-

Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Acquisition: Introduce the sample into the mass spectrometer. For a volatile compound, Electron Ionization (EI) is a common technique. Electrospray Ionization (ESI) is also widely used.

-

Analysis: Determine the mass of the molecular ion. Analyze the isotopic distribution and identify the major fragment ions to deduce the fragmentation pathway.

Conclusion

References

- Benchchem. (n.d.). Spectroscopic Profile of 2'-Hydroxyacetophenone: A Technical Guide.

-

Analytical Chemistry. (1968). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2'-Hydroxyacetophenone. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

-

PubChem. (n.d.). 2'-Hydroxyacetophenone. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]

-

NIST. (n.d.). Acetophenone, 2-chloro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2'-Hydroxyacetophenone - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

SpectraBase. (n.d.). 2'-Chloroacetophenone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

NIST. (n.d.). Acetophenone, 2-chloro-. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of the O– H stretching mode of phenol in carbon.... Retrieved from [Link]

-

SpectraBase. (n.d.). 2'-Chloroacetophenone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroacetophenone. Retrieved from [Link]

-

University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

-

SlidePlayer. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

-

ACS Publications. (n.d.). Positive and negative chemical ionization mass spectra of some aromatic chlorinated pesticides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2'-Chloroacetophenone(2142-68-9) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

An In-depth Technical Guide to the ¹³C NMR Spectral Analysis of 2'-Chloro-2-hydroxyacetophenone

This whitepaper provides a comprehensive guide to the ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2'-Chloro-2-hydroxyacetophenone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and detailed interpretation of the ¹³C NMR spectrum for this specific molecule. Our approach is grounded in established scientific principles, offering field-proven insights to ensure both accuracy and practical applicability.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon skeleton of an organic molecule.[1][2] Unlike the NMR-active ¹H nucleus, the ¹³C isotope has a low natural abundance (approximately 1.1%), which results in a lower intrinsic sensitivity.[2] However, the broader range of chemical shifts (typically 0-220 ppm) and the absence of complex carbon-carbon splitting in routine spectra (due to the low probability of two ¹³C atoms being adjacent) often lead to simpler, well-resolved spectra where each unique carbon environment produces a distinct signal.[3][4]

The Molecule in Focus: 2'-Chloro-2-hydroxyacetophenone

2'-Chloro-2-hydroxyacetophenone is a substituted aromatic ketone. Its structure comprises a benzene ring substituted with a chloro group and an acetyl group, with a hydroxyl group on the alpha-carbon of the acetyl moiety. This combination of functional groups—a carbonyl, an aromatic ring, a halogen, and a hydroxyl group—creates a distinct electronic environment for each carbon atom, making its ¹³C NMR spectrum a rich source of structural information. Understanding the spectral features is critical for confirming its identity, assessing purity, and studying its chemical behavior.

Theoretical Framework and Predicted Chemical Shifts

The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. Electronegative atoms, double bonds, and aromatic systems significantly influence the resonance frequency. Based on established principles and data from analogous substituted acetophenones, we can predict the approximate chemical shifts for each of the eight unique carbon atoms in 2'-Chloro-2-hydroxyacetophenone.[5][6]

Molecular Structure and Carbon Numbering

To facilitate discussion, the carbon atoms of 2'-Chloro-2-hydroxyacetophenone are numbered as shown in the diagram below.

Caption: Molecular structure of 2'-Chloro-2-hydroxyacetophenone with carbon numbering.

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for each carbon. These predictions are derived by considering the base values for acetophenone and applying substituent chemical shift (SCS) effects for the ortho-chloro and α-hydroxy groups.[7][8][9]

| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | Ketone Carbonyl | 195 - 205 | Carbonyl carbons are highly deshielded and appear far downfield. The presence of an α-hydroxy group may slightly shield this carbon compared to a standard acetophenone.[8] |

| Cα | α-carbon, attached to -OH | 65 - 75 | The direct attachment to an electronegative oxygen atom causes a significant downfield shift into the range typical for carbons in alcohols.[10] |

| C1' | Aromatic, Quaternary (ipso-C) | 137 - 142 | This carbon is attached to the carbonyl group. It is a quaternary carbon, often showing a weaker signal. |

| C2' | Aromatic, C-Cl (ipso-C) | 130 - 135 | The carbon directly bonded to the electronegative chlorine atom is deshielded. |

| C3' | Aromatic, C-H | 128 - 132 | Expected to be in the typical aromatic region, influenced by adjacent chloro and acyl groups. |

| C4' | Aromatic, C-H | 125 - 129 | Para to the chloro group and meta to the acyl group, its shift is moderately affected. |

| C5' | Aromatic, C-H | 127 - 131 | Meta to the chloro group and para to the acyl group. |

| C6' | Aromatic, C-H | 118 - 124 | Ortho to the acyl group, which can cause some shielding or deshielding depending on conformational effects. |

Experimental Protocol for Data Acquisition

The following protocol outlines a standardized procedure for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of 2'-Chloro-2-hydroxyacetophenone.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[1] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm), if not already present in the solvent.

-

-

Instrument Setup & Calibration:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.

-

-

Data Acquisition Parameters (for a 400 MHz Spectrometer):

-

Experiment Type: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

-

Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.

-

Spectral Width: 0 to 240 ppm. This range comfortably covers all expected carbon resonances.

-

Acquisition Time (at): ~1.0-1.5 seconds.

-

Relaxation Delay (d1): 2.0 seconds. While longer delays are needed for precise quantification, a 2-second delay is sufficient for qualitative structural confirmation, especially for protonated carbons.[11] Quaternary carbons may require longer delays for better observation.

-

Number of Scans (ns): 1024 to 4096. A higher number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[12]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm or using the known chemical shift of the solvent (e.g., CDCl₃ at 77.16 ppm).[3]

-

Integrate the peaks if quantitative analysis is desired, though peak heights are generally more informative in standard ¹³C NMR for qualitative purposes.

-

Workflow and Data Interpretation

The process of spectral analysis follows a logical workflow, from initial prediction to final structural confirmation.

Caption: Workflow for ¹³C NMR spectral analysis.

Interpreting the Spectrum:

-

Carbonyl Carbon (C=O): The peak furthest downfield (~200 ppm) is unambiguously assigned to the ketone carbonyl carbon. Its deshielded nature is due to the electronegativity of the oxygen and the magnetic anisotropy of the pi-bond.

-

Aromatic Carbons (C1'-C6'): Six distinct signals are expected in the aromatic region (118-142 ppm).

-

The two quaternary carbons (C1' and C2') will typically have lower intensities than the protonated carbons. C2', being attached to chlorine, will be significantly deshielded.

-

The four protonated carbons (C3' to C6') can be assigned by comparing their shifts to predictions and, if necessary, by running advanced experiments like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) to correlate them with the proton spectrum.[2]

-

-

Alpha-Carbon (Cα): The signal in the 65-75 ppm region is assigned to the Cα. Its position is characteristic of a carbon atom single-bonded to an oxygen atom.[10]

The final assignment provides a complete "fingerprint" of the carbon skeleton, confirming the molecular structure of 2'-Chloro-2-hydroxyacetophenone. Discrepancies between predicted and observed shifts can provide deeper insights into conformational preferences and intramolecular interactions, such as hydrogen bonding.[13]

References

-

Scott, K. N. (1972). Carbon-13 nuclear magnetic resonance of substituted acetophenones. Journal of the American Chemical Society, 94(24), 8564–8568. Available at: [Link]

-

Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Available at: [Link]

-

The Royal Society of Chemistry. (2013). Supplementary Information for an article. Available at: [Link]

-

University of Missouri-St. Louis. (n.d.). 13-C NMR Protocol for beginners AV-400. Available at: [Link]

-

Miyazawa, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

Wishart, D. S. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. Springer Nature. Available at: [Link]

-

Lambert, J. B., & Mazzola, E. P. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Available at: [Link]

-

Scribd. (n.d.). Acetophenone 13C NMR Analysis. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

-

University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra (Re-referenced). Available at: [Link]

-

ACS Publications. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution. Journal of Chemical Education. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.uiowa.edu [chem.uiowa.edu]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2'-Chloro-2-hydroxyacetophenone: Synthesis, Properties, and Applications

Foreword: Navigating the Synthetic Potential of a Bifunctional Ketone

Welcome to a comprehensive exploration of 2'-Chloro-2-hydroxyacetophenone (CAS No. 133662-20-1), a fascinating and synthetically versatile α-hydroxy-α-chloro ketone. This guide is designed for researchers, medicinal chemists, and drug development professionals who seek to understand and harness the unique chemical attributes of this molecule. Unlike a standard data sheet, our objective here is to delve into the why behind the what—exploring the causality of its reactivity, the logic behind synthetic choices, and its potential as a strategic building block in the complex landscape of organic synthesis. As a bifunctional molecule, it possesses a delicate balance of reactivity that, when expertly controlled, opens pathways to a diverse array of complex chemical architectures. This document will serve as both a foundational reference and a practical handbook, providing not just data, but actionable scientific insights.

Molecular Identity and Physicochemical Landscape

2'-Chloro-2-hydroxyacetophenone, with the IUPAC name 1-(2-chlorophenyl)-2-hydroxyethanone, is an aromatic ketone featuring two key functional groups on the carbon alpha to the carbonyl: a hydroxyl group and a chlorine atom. The ortho-chloro substituent on the phenyl ring further modulates its electronic properties and steric profile.

Core Molecular Identifiers

| Identifier | Value |

| IUPAC Name | 1-(2-chlorophenyl)-2-hydroxyethanone |

| CAS Number | 133662-20-1 |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CO)Cl |

| InChI Key | NJGXCDVXXRSHEB-UHFFFAOYSA-N |

Physical and Chemical Properties

Experimental data for this specific compound is not widely published. The table below combines predicted data from computational models with expected properties based on analogous structures. This approach provides a reliable framework for experimental planning.

| Property | Value (with source/rationale) |

| Physical State | Solid or colorless oil[1] |

| Boiling Point | 253.8 ± 15.0 °C at 760 Torr (Predicted)[1] |

| Density | 1.307 ± 0.06 g/cm³ (Predicted)[1] |

| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF, Methanol) and sparingly soluble in water. |

| Storage Condition | Sealed in a dry environment, store at refrigerator temperature[1]. |

Synthesis and Purification: A Strategic Approach

Proposed Synthetic Workflow: Hydrolysis of an α,α-Dichloroketone

This protocol is a representative, field-proven method for this class of transformation. The starting material, 2-chloro-1-(2-chlorophenyl)ethanone, is commercially available. The subsequent α-chlorination can be achieved using various reagents, with sulfuryl chloride being a common choice.

Detailed Experimental Protocol (Representative Method)

CAUTION: This procedure involves hazardous materials and should only be performed by a qualified chemist in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2,2-Dichloro-1-(2-chlorophenyl)ethanone (Intermediate C)

-

To a stirred solution of 2'-chloroacetophenone (1.0 eq) in dichloromethane (DCM, 5 mL/mmol), add sulfuryl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α,α-dichloroketone, which can be used in the next step without further purification.

Step 2: Synthesis of 2'-Chloro-2-hydroxyacetophenone (Product G)

-

Dissolve the crude 2,2-dichloro-1-(2-chlorophenyl)ethanone (1.0 eq) in a 3:1 mixture of acetone and water.

-

Add sodium bicarbonate (1.5 eq) in portions and heat the mixture to a gentle reflux (approx. 60-65 °C) for 2-4 hours. The hydrolysis must be carefully monitored by TLC to prevent the formation of byproducts.

-

After cooling to room temperature, remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 2'-Chloro-2-hydroxyacetophenone.

Spectroscopic Characterization Profile

Definitive spectra for 2'-Chloro-2-hydroxyacetophenone are not publicly available. However, we can predict the key features based on the spectra of its parent compound, 2'-hydroxyacetophenone, and its precursor, 2'-chloroacetophenone. This analysis is crucial for confirming the identity and purity of the synthesized product.

¹H NMR Spectroscopy (Expected)

-

Aromatic Protons (4H): A complex multiplet pattern between δ 7.2-7.8 ppm is expected. The ortho-chloro substituent will influence the chemical shifts of the adjacent protons.

-

Hydroxymethyl Proton (1H, -CH(OH)Cl): A singlet is expected, likely in the δ 5.0-5.5 ppm region. Its exact shift is sensitive to solvent and concentration.

-

Hydroxyl Proton (1H, -OH): A broad singlet, exchangeable with D₂O, is anticipated. Its chemical shift can vary widely (δ 3.0-5.0 ppm) depending on hydrogen bonding.

For Reference: The ¹H NMR spectrum of the parent 2'-hydroxyacetophenone shows aromatic protons, a methyl singlet around δ 2.61 ppm, and a characteristic intramolecularly hydrogen-bonded phenolic -OH proton far downfield around δ 12.25 ppm[2][3]. The precursor 2'-chloroacetophenone shows aromatic protons and a methyl singlet at δ 2.62 ppm[4].

¹³C NMR Spectroscopy (Expected)

-

Carbonyl Carbon (C=O): Expected in the δ 195-200 ppm range.

-

Hydroxymethyl Carbon (-CH(OH)Cl): A signal is anticipated around δ 70-80 ppm.

-

Aromatic Carbons: Six signals are expected in the typical aromatic region (δ 120-140 ppm).

For Reference: In 2'-hydroxyacetophenone , the carbonyl carbon appears at δ 204.55 ppm, and the methyl carbon is at δ 26.48 ppm[2][3].

Infrared (IR) Spectroscopy (Expected)

-

O-H Stretch: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹. The ortho-chloro group may slightly increase this frequency compared to an unsubstituted acetophenone.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.

-

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

For Reference: The IR spectrum of the precursor 2-chloroacetophenone is well-documented and available in the NIST Chemistry WebBook[5][6].

Mass Spectrometry (Expected)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 170. A characteristic M+2 peak at m/z = 172 with approximately one-third the intensity of the M⁺ peak will be present due to the ³⁷Cl isotope.

-

Key Fragmentation: A prominent fragment would be the loss of the -CH(OH)Cl group, leading to the 2-chlorobenzoyl cation at m/z = 139/141.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2'-Chloro-2-hydroxyacetophenone stems from its dual electrophilic and nucleophilic nature, making it a versatile intermediate, particularly in the synthesis of heterocyclic compounds of medicinal interest.[7]

Core Reactivity Principles

The molecule possesses two primary reactive sites:

-

The α-Carbon: The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution (Sₙ2) reactions.

-

The Carbonyl Carbon: This site is electrophilic and can be attacked by nucleophiles, typical of ketones.

-

The Hydroxyl Group: It can act as a nucleophile, particularly in intramolecular reactions, or can be deprotonated to form an alkoxide.

Applications in Drug Development and Heterocyclic Synthesis

While specific examples citing CAS 133662-20-1 are scarce, the α-hydroxy ketone motif is a crucial component in many biologically active molecules.[8] Its derivatives are key intermediates for:

-

Synthesis of Chalcones: The parent compound, 2'-hydroxyacetophenone, is a well-known precursor for synthesizing chalcones, which exhibit a wide range of biological activities including antioxidant, anti-inflammatory, and anticancer properties.[9][10][11] The presence of the α-chloro and α-hydroxy groups in our target molecule provides a handle for further diversification of the chalcone scaffold.

-

Access to Benzofuranones: Intramolecular cyclization, where the hydroxyl group displaces the adjacent chlorine atom, is a direct route to substituted benzofuranone cores. This heterocyclic system is present in numerous natural products and pharmaceuticals.

-

Precursor to α-Amino Alcohols: Reduction of the carbonyl group followed by substitution of the chlorine with an amine provides access to chiral amino alcohol derivatives, which are important pharmacophores.

Safety and Handling

As a functionalized α-haloketone, 2'-Chloro-2-hydroxyacetophenone must be handled with care. Information from suppliers indicates the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Senior Scientist's Insight: α-Haloketones are often lachrymators (tear-inducing agents) and potent irritants.[12] All manipulations should be conducted in a certified chemical fume hood. Skin and eye protection are mandatory. In case of exposure, immediate and thorough washing is critical.

Conclusion: A Building Block of Untapped Potential

2'-Chloro-2-hydroxyacetophenone represents a molecule of significant synthetic promise, poised at the intersection of multiple reactive pathways. While detailed characterization in the public domain is limited, its structural features suggest a high degree of utility for constructing complex molecular frameworks relevant to the pharmaceutical and fine chemical industries. This guide has provided a framework for its synthesis, a predictive analysis of its properties, and an overview of its potential reactivity. It is our hope that this document will empower researchers to confidently incorporate this versatile building block into their synthetic strategies, paving the way for new discoveries in medicinal and materials chemistry.

References

- CN105061166B - Synthetic method of alpha-hydroxyacetophenone compound - Google P

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032568) - Human Metabolome Database. (URL: [Link])

-

Tran, T.-D., Park, H., et al. (2008). 2'-Hydroxychalcone Analogues: Synthesis and Structure-PGE2 Inhibitory Activity Relationship. ResearchGate. (URL: [Link])

-

Singh, S., et al. Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. Journal of Advanced Scientific Research. (URL: [Link])

-

Zhang, X., Liu, L., & Li, C. (2016). High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins. RSC Advances, 6, 25339-25345. (URL: [Link])

-

2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem. (URL: [Link])

-

Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes - PMC. (URL: [Link])

-

Ethanone, 1-(2-chlorophenyl)- | C8H7ClO | CID 72864 - PubChem. (URL: [Link])

-

Acetophenone, 2-chloro- - NIST Chemistry WebBook. (URL: [Link])

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC. (URL: [Link])

- CN102093188A - Method for preparing 2'-hydroxyl-5'-chloromethyl acetophenone - Google P

-

Synthesis of α-hydroxy acetophenone - PrepChem.com. (URL: [Link])

-

Selected parts of infrared spectra of... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Acetophenone, 2-chloro- - NIST Chemistry WebBook. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])

- CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone - Google P

-

2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem. (URL: [Link])

-

Mohareb, R. M. USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES. (URL: [Link])

-

2'-Hydroxyacetophenone - SpectraBase. (URL: [Link])

-

Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

CAS 133662-20-1 | 2'-Chloro-2-hydroxyacetophenone | MFCD16165832 - Hoffman Fine Chemicals. (URL: [Link])

-

Acetophenone, 2-chloro- - NIST Chemistry WebBook. (URL: [Link])

-

2'-Hydroxyacetophenone - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

-

Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - NIH. (URL: [Link])

-

Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation - ResearchGate. (URL: [Link])

-

Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones - ResearchGate. (URL: [Link])

-

1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one - ResearchGate. (URL: [Link])

-

Synthesis of N-(Chlorophenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2'-Chloroacetophenone(2142-68-9) 1H NMR [m.chemicalbook.com]

- 5. Acetophenone, 2-chloro- [webbook.nist.gov]

- 6. Acetophenone, 2-chloro- [webbook.nist.gov]

- 7. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sciensage.info [sciensage.info]

- 10. ajol.info [ajol.info]

- 11. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis of 2'-Chloro-2-hydroxyacetophenone: A Guide to Starting Materials and Strategic Execution

An In-depth Technical Guide for Drug Development Professionals

Abstract

2'-Chloro-2-hydroxyacetophenone, known systematically as 2-chloro-1-(2-hydroxyphenyl)ethanone, is a highly functionalized ketone that serves as a pivotal building block in medicinal chemistry and fine chemical synthesis. Its utility, particularly in the construction of heterocyclic scaffolds such as benzofuranones, necessitates robust and well-understood synthetic routes.[1] This guide provides an in-depth analysis of the primary methodologies for its synthesis, focusing on the selection of starting materials and the strategic considerations that underpin successful execution. We will dissect two core pathways: the direct chloroacetylation of phenol via a Friedel-Crafts/Fries rearrangement sequence and a two-step approach involving the synthesis and subsequent α-chlorination of 2'-hydroxyacetophenone. This document is intended for researchers and process chemists, offering not just protocols, but the causal logic behind them to ensure reproducible and scalable outcomes.

Introduction: The Strategic Importance of 2'-Chloro-2-hydroxyacetophenone

The value of 2'-Chloro-2-hydroxyacetophenone lies in its trifunctional nature: a nucleophilic phenolic hydroxyl group, an electrophilic carbonyl carbon, and a reactive α-chloro leaving group. This arrangement allows for a variety of subsequent transformations, most notably intramolecular cyclizations to form key heterocyclic systems.[1] However, the synthesis of this molecule is non-trivial. The primary challenge stems from the bidentate nucleophilicity of the phenol starting material, which can lead to competing reactions at the hydroxyl group (O-acylation) and the aromatic ring (C-acylation).[2] A successful synthesis, therefore, hinges on carefully controlling reaction conditions to favor the desired C-acylation at the ortho position.

Part 1: The Direct Approach via Chloroacetylation of Phenol

The most direct conceptual route to the target molecule is the Friedel-Crafts acylation of phenol with chloroacetyl chloride. In practice, this reaction is a nuanced process that often proceeds through an initial O-acylation followed by a Lewis acid-catalyzed rearrangement.[2][3]

Mechanistic Considerations: A Tale of Two Nucleophiles

Phenol presents two potential sites for acylation: the oxygen atom and the electron-rich aromatic ring.

-

O-Acylation (Kinetic Pathway) : In the presence of an acylating agent like chloroacetyl chloride, the highly nucleophilic phenolic oxygen can readily attack to form phenyl chloroacetate. This is often the kinetically favored product, forming faster under milder conditions.

-

C-Acylation (Thermodynamic Pathway) : Direct electrophilic aromatic substitution on the ring, yielding the desired hydroxyaryl ketone, is the thermodynamically more stable outcome.

-

The Fries Rearrangement : Crucially, under Friedel-Crafts conditions (i.e., in the presence of a Lewis acid like AlCl₃), the initially formed phenyl chloroacetate can undergo an intramolecular rearrangement to the C-acylated products.[3][4] This reaction, known as the Fries rearrangement, is the key to achieving the desired product from the more accessible O-acylated intermediate.

The Lewis acid catalyst, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), plays a dual role. First, it activates the chloroacetyl chloride, forming a highly electrophilic acylium ion or a related complex.[5] Second, it coordinates with the ester intermediate, facilitating the acyl group's migration to the aromatic ring.[4][6]

Caption: Workflow for the chloroacetylation of phenol.

Controlling Regioselectivity: The Ortho vs. Para Problem

The Fries rearrangement typically yields a mixture of ortho and para isomers.[7] For the synthesis of 2'-Chloro-2-hydroxyacetophenone, the ortho product is required. The ortho/para ratio is highly dependent on reaction conditions:

-

Temperature : This is the most critical factor. Higher temperatures (e.g., 120-160°C) generally favor the formation of the ortho isomer.[7][8] This is often attributed to the formation of a stable six-membered chelate between the aluminum chloride catalyst, the phenolic oxygen, and the carbonyl oxygen of the ortho-acyl group, which is thermodynamically favored at elevated temperatures. Lower temperatures tend to favor the para isomer, which is sterically less hindered.

-

Solvent : Nonpolar solvents can influence the reaction course. Some procedures are run neat or in a high-boiling solvent like nitrobenzene.[9]

-

Catalyst : While AlCl₃ is common, other Lewis acids like FeCl₃ have also been employed.[3] The choice and stoichiometry of the catalyst can impact yield and selectivity.

Experimental Protocol: One-Pot Chloroacetylation of Phenol

This protocol synthesizes the target compound via an in-situ Fries rearrangement.

Materials:

-

Phenol

-

Chloroacetyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitrobenzene (solvent, optional)

-

5% Hydrochloric acid solution

-

Ethyl acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-neck flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add phenol and chloroacetyl chloride.

-

Catalyst Addition: Cool the flask in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride. The reaction is exothermic.

-

Reaction: After the addition is complete, heat the mixture to 120-130°C for 1-2 hours.[3][9] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice containing concentrated hydrochloric acid to hydrolyze the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with 5% HCl solution, water, and finally a saturated brine solution.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product, a mixture of ortho and para isomers, can be purified by column chromatography or fractional distillation.

Part 2: A Two-Step Pathway via a 2'-Hydroxyacetophenone Intermediate

An alternative and often more controlled strategy involves first synthesizing 2'-hydroxyacetophenone and then performing a selective α-chlorination of the acetyl group.

Section 2.1: Synthesis of 2'-Hydroxyacetophenone

The cornerstone of this pathway is the reliable synthesis of the 2'-hydroxyacetophenone precursor, most commonly achieved via the Fries rearrangement of phenyl acetate.[7][10]

Step A: O-Acylation to Phenyl Acetate Phenol is first converted to phenyl acetate. This is a standard esterification that proceeds in high yield.

-

Reagents : Phenol is reacted with an acetylating agent, typically acetyl chloride or acetic anhydride.[7][11]

-

Conditions : The reaction is often carried out at room temperature, sometimes in a solvent like cyclohexane.[8] A mild base may be used to neutralize the HCl or acetic acid byproduct.

Step B: Fries Rearrangement of Phenyl Acetate The isolated phenyl acetate is then subjected to the Fries rearrangement.

-

Catalyst : Anhydrous aluminum chloride is the most common Lewis acid catalyst.[6][7]

-

Conditions : As before, higher temperatures (120-160°C) are used to maximize the yield of the desired 2'-hydroxyacetophenone (ortho isomer).[8]

Caption: Workflow for the synthesis of 2'-Hydroxyacetophenone.

Section 2.2: α-Chlorination of 2'-Hydroxyacetophenone

With the 2'-hydroxyacetophenone intermediate in hand, the final step is the selective chlorination of the methyl group of the acetyl moiety.